molecular formula C30H20O10 B584607 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester CAS No. 85539-30-6

2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester

Cat. No. B584607
CAS RN: 85539-30-6
M. Wt: 540.48
InChI Key: KGFOBZXWGPSITF-UHFFFAOYSA-N
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Description

“2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester” is a chemical compound with the molecular formula C30H20O10 and a molecular weight of 540.47 . It is an analog of Aspirin (acetylsalicylic acid), which acts as an analgesic, antipyretic, anti-inflammatory, and antithrombotic .

Scientific Research Applications

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

A study presented a series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), aiming to explore their capabilities as ASA prodrugs. These compounds, with alkyl chains containing a nitric oxide (NO)-releasing nitrooxy group and a solubilizing moiety, were synthesized and evaluated for their water solubility, stability in various pH levels, and metabolism in human serum. The research found that these prodrugs, upon metabolization, produce ASA, salicylic acid, and related NO-donor benzoic acids, displaying potential anti-inflammatory activities and lower gastrotoxicity compared to ASA. This highlights their potential for clinical applications, especially in inflammatory conditions (Rolando et al., 2013).

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis of a compound named 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester. The research aimed to understand the molecular structure and characteristics of this compound through crystallographic analysis. The findings revealed insights into the bond lengths and the overall molecular configuration, suggesting potential applications in material science and organic synthesis (Zhao et al., 2010).

properties

IUPAC Name

2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFOBZXWGPSITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester

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